molecular formula C16H15ClN2O2S B258467 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester

4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester

Katalognummer B258467
Molekulargewicht: 334.8 g/mol
InChI-Schlüssel: ODJROUKGPPZLHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester, also known as MRS1845, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of dihydropyridines, which are commonly used as calcium channel blockers. MRS1845 is a potent and selective antagonist of the calcium-sensing receptor (CaSR), which plays a crucial role in regulating calcium homeostasis in the body.

Wissenschaftliche Forschungsanwendungen

4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester has been extensively studied for its potential therapeutic applications. One of the main areas of research is its potential use in the treatment of hyperparathyroidism, a condition characterized by excessive secretion of parathyroid hormone (PTH) from the parathyroid glands. 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester has been shown to effectively suppress PTH secretion by blocking the CaSR in the parathyroid glands.

Wirkmechanismus

The CaSR is a G protein-coupled receptor that is expressed in various tissues, including the parathyroid glands, kidneys, and bones. It plays a crucial role in maintaining calcium homeostasis by regulating the secretion of PTH and the reabsorption of calcium in the kidneys. 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester acts as a selective antagonist of the CaSR, blocking its activation by extracellular calcium ions. This results in a decrease in PTH secretion and an increase in urinary calcium excretion.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester has been shown to effectively suppress PTH secretion in both in vitro and in vivo studies. It has also been shown to increase urinary calcium excretion, which could potentially be beneficial in the treatment of hypercalcemia. However, 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester has also been shown to have some off-target effects, such as inhibition of the L-type calcium channels, which could potentially lead to cardiovascular side effects.

Vorteile Und Einschränkungen Für Laborexperimente

4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester is a potent and selective antagonist of the CaSR, which makes it a valuable tool for studying the role of the CaSR in various physiological processes. However, its off-target effects on the L-type calcium channels could potentially complicate its use in certain experiments. Additionally, its high potency could make it difficult to achieve the desired level of receptor blockade without causing off-target effects.

Zukünftige Richtungen

There are several areas of future research that could be explored with 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester. One area is the development of more selective CaSR antagonists that do not have off-target effects on the L-type calcium channels. Another area is the investigation of the potential therapeutic applications of 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester in other conditions, such as osteoporosis and chronic kidney disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester and its potential side effects.

Synthesemethoden

The synthesis of 4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester involves several steps, starting with the reaction of 4-chlorobenzaldehyde with methyl acetoacetate to form 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then reacted with methyl thioglycolate and ammonium acetate to form 4-(4-chlorophenyl)-2-methyl-5-(methylthio)-3H-pyrazole. The final step involves the reaction of this intermediate with ethyl cyanoacetate in the presence of sodium ethoxide to form 4-(4-chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester.

Eigenschaften

Produktname

4-(4-Chlorophenyl)-2-methyl-5-cyano-6-(methylthio)-1,4-dihydropyridine-3-carboxylic acid methyl ester

Molekularformel

C16H15ClN2O2S

Molekulargewicht

334.8 g/mol

IUPAC-Name

methyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C16H15ClN2O2S/c1-9-13(16(20)21-2)14(10-4-6-11(17)7-5-10)12(8-18)15(19-9)22-3/h4-7,14,19H,1-3H3

InChI-Schlüssel

ODJROUKGPPZLHH-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)SC)C#N)C2=CC=C(C=C2)Cl)C(=O)OC

Kanonische SMILES

CC1=C(C(C(=C(N1)SC)C#N)C2=CC=C(C=C2)Cl)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.